Methyl ethyl(2-oxoethyl)phosphinate
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Overview
Description
Methyl ethyl(2-oxoethyl)phosphinate is an organophosphorus compound that belongs to the class of phosphinates These compounds are characterized by the presence of a phosphorus atom bonded to an oxygen atom and an organic group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl ethyl(2-oxoethyl)phosphinate can be achieved through several methods. One common approach involves the reaction of ethyl phosphinate with an appropriate alkylating agent under basic conditions. For example, the deprotonation of ethyl phosphinate with a strong base such as lithium hexamethyldisilazide (LHMDS) followed by alkylation with an alkyl halide can yield the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process may include optimization of reaction conditions to maximize yield and purity. Catalysts such as palladium or copper may be employed to enhance the efficiency of the reaction .
Chemical Reactions Analysis
Types of Reactions
Methyl ethyl(2-oxoethyl)phosphinate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphinate to phosphine.
Substitution: Nucleophilic substitution reactions can replace the alkyl groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like alkoxides or amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions include phosphine oxides, phosphines, and substituted phosphinates, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Methyl ethyl(2-oxoethyl)phosphinate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Medicine: Research is ongoing to explore its use in drug development, particularly in targeting specific enzymes and receptors.
Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals
Mechanism of Action
The mechanism of action of methyl ethyl(2-oxoethyl)phosphinate involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an inhibitor by binding to the active site of enzymes, thereby blocking their activity. This interaction can affect various biochemical pathways and cellular processes .
Comparison with Similar Compounds
Similar Compounds
- Ethyl phosphinate
- Methyl phosphinate
- Phenyl phosphinate
Uniqueness
Methyl ethyl(2-oxoethyl)phosphinate is unique due to its specific structure, which allows it to interact with a wide range of molecular targets.
Properties
CAS No. |
65768-66-3 |
---|---|
Molecular Formula |
C5H11O3P |
Molecular Weight |
150.11 g/mol |
IUPAC Name |
2-[ethyl(methoxy)phosphoryl]acetaldehyde |
InChI |
InChI=1S/C5H11O3P/c1-3-9(7,8-2)5-4-6/h4H,3,5H2,1-2H3 |
InChI Key |
SIUUZPSVMICJSC-UHFFFAOYSA-N |
Canonical SMILES |
CCP(=O)(CC=O)OC |
Origin of Product |
United States |
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